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Introduction

IPS-06061 is a novel, orally active molecular glue degrader specifically designed to target the
KRAS G12D mutation, a prevalent driver in various cancers, including pancreatic, colorectal,
and non-small cell lung cancer.[1][2][3] Developed by Innopharmascreen Inc., this compound
leverages the body's natural protein disposal system to eliminate the oncogenic KRAS G12D
protein.[1][2] This technical guide provides a comprehensive summary of the preclinical data on
the efficacy of IPS-06061, detailing its mechanism of action, in vitro and in vivo performance,
and the experimental protocols utilized in its evaluation.

Mechanism of Action: A Molecular Glue Approach

IPS-06061 functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase
Cereblon (CRBN) and the KRAS G12D protein.[1][4] This induced proximity facilitates the
ubiquitination of KRAS G12D, marking it for degradation by the proteasome.[5] This targeted
protein degradation approach circumvents the need for a druggable pocket on the KRAS
protein, a long-standing challenge in cancer drug development.[1] The discovery of IPS-06061
was enabled by Innopharmascreen's proprietary Al-based drug discovery platform, Proglu, and
their proteomics technology, PPIExplorer.[1][2]

Quantitative Efficacy Data
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The preclinical efficacy of IPS-06061 has been demonstrated through a series of in vitro and in
vivo studies. The key gquantitative findings are summarized in the tables below.

. i

Parameter Value Cell Lines Method Reference

Surface Plasmon

Binding Affinity
(Kd) 331 nM - Resonance [1]
(SPR)

Degradation SNU-407, AsPC- -
<500 nM Not Specified [4]

(DC50) 1

o Selective for KRAS wild-type N

Specificity Not Specified [1]

KRAS G12D cells

In Vivo Efficacy
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Parameter

Value

Animal Model

Dosing

Reference

Tumor Growth
Inhibition

100%

AsPC-1 Human
Pancreatic
Cancer
Xenograft

(Mouse)

80 mg/kg, oral

administration

[1]

KRAS G12D

Degradation

~75% (after 4

weeks)

AsPC-1 Human
Pancreatic
Cancer
Xenograft

(Mouse)

80 mg/kg, oral
administration

[1]

Bioavailability

22.5%

AsPC-1 Human
Pancreatic
Cancer
Xenograft

(Mouse)

80 mg/kg, oral
administration

[1]

Toxicity

No change in

body weight

AsPC-1 Human
Pancreatic
Cancer
Xenograft

(Mouse)

80 mg/kg, oral

administration

[1]

Experimental Protocols

Detailed experimental protocols for the key assays are provided below. These represent

standard methodologies in the field and are likely to be similar to those used in the evaluation

of IPS-06061.

Surface Plasmon Resonance (SPR) Analysis for Ternary

Complex Formation

Objective: To determine the binding affinity (Kd) of IPS-06061 in mediating the interaction

between CRBN and KRAS G12D.
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Methodology:

Immobilization: Recombinant human CRBN protein is immobilized on a sensor chip.

Analyte Injection: A mixture of recombinant human KRAS G12D protein and varying
concentrations of IPS-06061 is flowed over the chip surface.

Detection: The binding of the KRAS G12D/IPS-06061 complex to the immobilized CRBN is
detected as a change in the refractive index at the sensor surface, measured in response
units (RU).

Data Analysis: The binding data is fitted to a steady-state affinity model to calculate the
equilibrium dissociation constant (Kd).

Solid-Phase Cell-Free Ubiquitination Assay

Objective: To confirm the IPS-06061-dependent ubiquitination of KRAS G12D.

Methodology:

Immobilization: Recombinant biotinylated KRAS G12D is captured on a streptavidin-coated
plate.

Reaction Mixture: A reaction mixture containing E1 activating enzyme, E2 conjugating
enzyme, ubiquitin, ATP, recombinant CRBN, and IPS-06061 is added to the wells.

Incubation: The plate is incubated to allow for the ubiquitination reaction to occur.

Detection: The level of KRAS G12D ubiquitination is quantified using an antibody specific for
ubiquitin, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP for
colorimetric detection or a fluorophore).

Cell-Based KRAS G12D Degradation Assay

Objective: To measure the dose- and time-dependent degradation of KRAS G12D in cancer

cell lines.

Methodology:
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e Cell Culture: SNU-407 and AsPC-1 cells, which harbor the KRAS G12D mutation, are
cultured in appropriate media.

» Treatment: Cells are treated with varying concentrations of IPS-06061 for different durations.
o Cell Lysis: Following treatment, cells are lysed to extract total protein.

o Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane,
and probed with antibodies against KRAS G12D and a loading control (e.g., GAPDH or 3-
actin).

« Quantification: The intensity of the protein bands is quantified to determine the extent of
KRAS G12D degradation relative to the loading control. The DC50 value (the concentration
at which 50% of the protein is degraded) is calculated.

AsPC-1 Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of IPS-06061.

Methodology:

Cell Implantation: Human pancreatic cancer cells (AsPC-1) are subcutaneously injected into
immunocompromised mice.

e Tumor Growth: Tumors are allowed to grow to a palpable size.

o Treatment: Mice are randomized into treatment and vehicle control groups. IPS-06061 is
administered orally at a dose of 80 mg/kg.

e Monitoring: Tumor volume and body weight are measured regularly throughout the study.

o Endpoint Analysis: At the end of the study, tumors are excised, and the level of KRAS G12D
protein is measured to confirm target degradation. Tumor growth inhibition is calculated by
comparing the tumor volumes in the treated group to the vehicle control group.

Visualizations
Signaling Pathway of IPS-06061
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Caption: Mechanism of action of IPS-06061.
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Caption: Preclinical evaluation workflow for IPS-06061.

Conclusion

The preclinical data for IPS-06061 demonstrates its potential as a potent and selective
degrader of the KRAS G12D oncoprotein. Its novel molecular glue mechanism, leading to
complete tumor growth inhibition in a challenging pancreatic cancer xenograft model,
underscores its promise.[1] Further investigation into this compound is warranted to translate
these encouraging preclinical findings into a clinical setting for patients with KRAS G12D-
mutated cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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